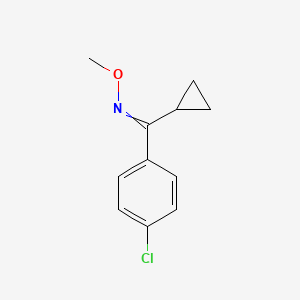
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime is an organic compound with the molecular formula C11H12ClNO It is characterized by the presence of a 4-chlorophenyl group, a cyclopropyl group, and an O-methyl oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime typically involves the reaction of (4-chlorophenyl)(cyclopropyl)methanone with O-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional considerations for process optimization and safety.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted chlorophenyl compounds. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrophenyl)methyl oxime
- (4-chlorophenyl)(cyclopropyl)methanone O-(2-methyl-4-nitrophenyl)methyl oxime
Uniqueness
(4-chlorophenyl)(cyclopropyl)methanone O-methyl oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopropyl-N-methoxymethanimine |
InChI |
InChI=1S/C11H12ClNO/c1-14-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3 |
InChI Key |
MBAUCYAYBOTGAT-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















